

BMS-470539 dihydrochloride's role as a selective MC1R agonist.

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Compound of Interest					
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An In-depth Technical Guide on **BMS-470539 Dihydrochloride**: A Selective Melanocortin-1 Receptor (MC1R) Agonist

Introduction

BMS-470539 dihydrochloride is a potent and highly selective small-molecule full agonist for the Melanocortin-1 Receptor (MC1R).[1][2] Developed from the structural modification of a known MC4R agonist, BMS-470539 has emerged as a critical tool in pharmacological research, particularly for elucidating the role of MC1R in various physiological and pathological processes.[3][4] Its high selectivity allows for the targeted investigation of MC1R-mediated pathways, distinguishing its effects from those of other melanocortin receptor subtypes. This compound has demonstrated significant anti-inflammatory, neuroprotective, and chondroprotective properties in a range of preclinical models, highlighting its therapeutic potential for inflammatory and neurodegenerative disorders.[5][6][7][8] This guide provides a comprehensive technical overview of BMS-470539, including its mechanism of action, pharmacological data, key experimental protocols, and signaling pathways.

Pharmacological Data

The pharmacological profile of BMS-470539 is characterized by its high potency and selectivity for MC1R.

Table 1: Receptor Selectivity and Potency



Receptor	Species	Assay Type	Value	Reference
MC1R	Human	EC ₅₀ (cAMP)	16.8 nM	[1]
MC1R	Murine	EC ₅₀ (cAMP)	11.6 nM	[1][9]
MC1R	-	IC50	120 nM	[5][10][11]
MC3R	-	Activity	No activation	[5][10][11]
MC4R	-	Activity	Very weak partial agonist	[5][10][11]
MC5R	-	Activity	Very weak partial agonist	[5][10][11]

Table 2: In Vivo Pharmacokinetics and

Pharmacodynamics

Parameter	Model	Value	Reference
ED50	LPS-induced TNF-α production (BALB/c mice)	~10 µmol/kg (s.c.)	[1][9]
Pharmacodynamic Half-life	LPS-induced TNF-α production (BALB/c mice)	~8 hours	[1]
Pharmacokinetic Half- life (t1/2)	BALB/c mice	1.7 hours	[1]
Leukocyte Infiltration Inhibition	LPS-induced lung inflammation (mice)	45% reduction at 15 μmol/kg	[1]
Paw Swelling Reduction	Delayed-type hypersensitivity (mice)	59% reduction	[1]

Mechanism of Action and Signaling Pathways



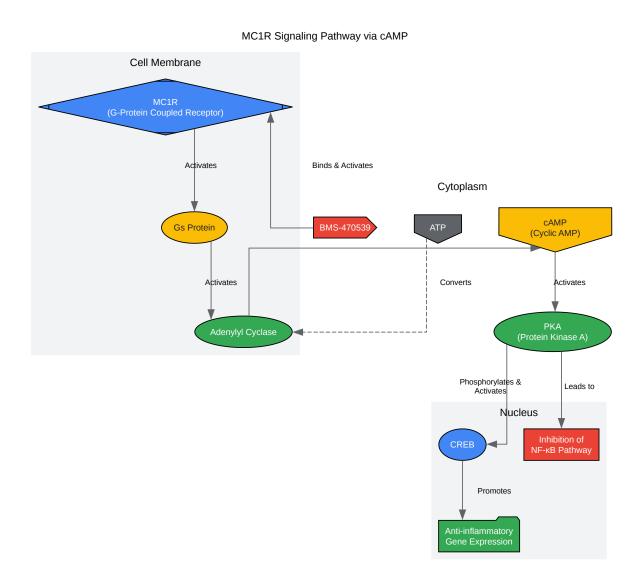




BMS-470539 exerts its effects by binding to and activating MC1R, a G-protein coupled receptor (GPCR).[12] This activation primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[12][13][14] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[14]

In the context of inflammation, MC1R activation by BMS-470539 has been shown to inhibit the NF-κB signaling pathway.[1][3][5] It elicits a dose-dependent reduction in TNF-α-stimulated NF-κB activity.[5][11] Furthermore, studies in neonatal hypoxic-ischemic brain injury models have demonstrated that the neuroprotective effects of BMS-470539 are mediated through the cAMP/PKA/Nurr1 signaling pathway.[3][7][15]





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Caption: MC1R signaling cascade initiated by BMS-470539. (Max Width: 760px)



Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize BMS-470539.

cAMP Accumulation Assay (Functional Activity)

This assay quantifies the ability of BMS-470539 to stimulate the production of cAMP, the primary second messenger of MC1R activation.

- Objective: To determine the EC₅₀ value of BMS-470539 at melanocortin receptors.
- Cell Lines: Chinese Hamster Ovary (CHO) cells stably overexpressing human MC1R, or other melanocortin receptor subtypes (MC3R, MC4R, MC5R) for selectivity profiling.
 B16/F10 murine melanoma cells which endogenously express MC1R can also be used.[9]
- Methodology:
 - Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
 - Agonist Stimulation: Cells are washed and incubated with various concentrations of BMS-470539 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Lysis and Detection: After incubation, cells are lysed. The intracellular cAMP concentration
 is measured using a competitive immunoassay, often employing time-resolved
 fluorescence (TRF) or an enzyme-linked immunosorbent assay (ELISA).[16]
 - Data Analysis: The resulting data are plotted as a dose-response curve, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated using non-linear regression.[1]

NF-kB Luciferase Reporter Assay (Anti-inflammatory Activity)

This assay measures the inhibitory effect of BMS-470539 on the pro-inflammatory NF-κB pathway.

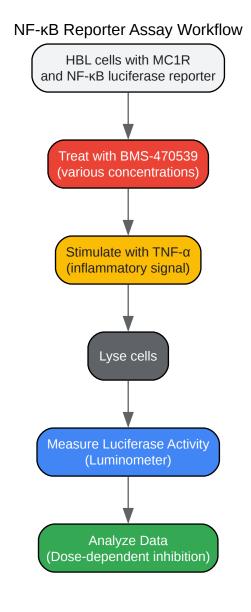
Foundational & Exploratory





- Objective: To assess the ability of BMS-470539 to inhibit TNF- α -induced NF- κ B activation.
- Cell Line: A human melanoma cell line (e.g., HBL) that endogenously expresses MC1R and is stably transfected with a luciferase reporter construct driven by an NF-κB response element.[5][11]
- Methodology:
 - Cell Treatment: The engineered cells are pre-treated with varying concentrations of BMS-470539 for a specific duration.
 - o Inflammatory Stimulus: Cells are then stimulated with a pro-inflammatory cytokine, typically TNF- α (e.g., 0.5 ng/mL), to activate the NF-κB pathway.[5][11]
 - Luciferase Measurement: Following stimulation, cells are lysed, and a luciferase substrate
 is added. The resulting luminescence, which is proportional to NF-κB transcriptional
 activity, is measured using a luminometer.
 - Data Analysis: The inhibition of luciferase activity by BMS-470539 in TNF-α-stimulated cells is calculated relative to controls (vehicle-treated stimulated cells).[1]





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Caption: Workflow for assessing the anti-inflammatory effect of BMS-470539. (Max Width: 760px)

In Vivo Leukocyte Trafficking Model

This protocol uses intravital microscopy to directly visualize and quantify the effect of BMS-470539 on leukocyte-endothelial interactions in live animals.

 Objective: To determine if BMS-470539 can inhibit leukocyte adhesion and emigration in inflamed microvasculature.[6][17]



- Animal Model: Wild-type mice and, for specificity, mice with mutant inactive MC1R (recessive yellow e/e colony).[6][17]
- Methodology:
 - Surgical Preparation: The cremaster muscle or mesenteric microcirculation of an anesthetized mouse is exteriorized for microscopic observation.[6][17]
 - Drug Administration: BMS-470539 (e.g., 2.05-18.47 mg/kg) or vehicle (PBS) is administered intravenously (i.v.).[5][18]
 - Inflammatory Challenge: Inflammation is induced, for example, by an ischemia-reperfusion protocol or by superfusion with platelet-activating factor (PAF).[6][18]
 - Intravital Microscopy: Post-capillary venules are observed using a microscope equipped with a camera. The number of rolling, adhering, and emigrated leukocytes is recorded and quantified over time.[6]
 - Data Analysis: The effects of BMS-470539 treatment are compared to the vehicle control group. The use of MC1R mutant mice confirms that the observed anti-inflammatory effects are specifically mediated by MC1R.[6][17][18]

Conclusion

BMS-470539 dihydrochloride is a well-characterized and indispensable research tool for studying the physiological roles of the Melanocortin-1 Receptor. Its high selectivity and proven efficacy in preclinical models of inflammation, neurodegeneration, and chondrocyte damage underscore its potential as a lead compound for developing novel therapeutics. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the MC1R pathway and leverage its therapeutic possibilities.

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